molecular formula C26H31FN4O4 B3014303 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide CAS No. 896360-21-7

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide

Cat. No.: B3014303
CAS No.: 896360-21-7
M. Wt: 482.556
InChI Key: TWBNOKGMOJXMCG-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a benzo[1,3]dioxole moiety, a 4-fluorophenyl-piperazine group, and a cyclopentyl-oxalamide chain, which are functional groups commonly associated with bioactivity and receptor binding. Compounds featuring the benzo[1,3]dioxole and aryl-piperazine pharmacophores have been investigated for their interactions with the central nervous system. Specifically, related compounds have demonstrated potent activity as inverse agonists at serotonin receptors such as 5-HT2A, a target relevant to neuropsychiatric conditions . Furthermore, complex molecules with piperazine and benzimidazole components have shown profiles as multitarget ligands for aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, indicating potential applications in the study of neurological disorders . The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, which is a common strategy in drug design. This compound is intended for non-human research applications in biochemical assay development and receptor binding studies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O4/c27-19-6-8-21(9-7-19)30-11-13-31(14-12-30)22(18-5-10-23-24(15-18)35-17-34-23)16-28-25(32)26(33)29-20-3-1-2-4-20/h5-10,15,20,22H,1-4,11-14,16-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBNOKGMOJXMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, which is commonly associated with various bioactive molecules, and a cyclopentyloxalamide structure that may enhance its therapeutic efficacy.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C24H26FN3O4\text{C}_{24}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{4}

This structure incorporates significant functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole ring is known to impart various pharmacological properties, including anticancer and antimicrobial activities.

Research indicates that compounds similar to this compound exhibit mechanisms such as:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, leading to inhibited cell proliferation.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including mitochondrial apoptosis pathways and the activation of pro-apoptotic proteins like Bax and Bcl-2 .

Anticancer Activity

The anticancer potential of this compound is significant. For instance, analogs containing the benzo[d][1,3]dioxole moiety have demonstrated substantial cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values ranging from 1.54 µM to 25.72 µM against different cancer types such as HepG2 and MCF7 .

CompoundCell LineIC50 (µM)
N1-(2-(benzo[d][1,3]dioxol-5-yl)...HepG22.38
N1-(2-(benzo[d][1,3]dioxol-5-yl)...MCF74.52
DoxorubicinMCF74.56

Case Studies

A recent study explored the anticancer effects of compounds structurally related to this compound. The study found that these compounds significantly inhibited tumor growth in vivo in murine models when administered at optimized doses .

Comparison with Similar Compounds

Key Observations :

  • The benzodioxole core is retained across analogs, suggesting its critical role in binding interactions.

Piperazine Ring Modifications

The 4-fluorophenyl group on the piperazine ring can be substituted with other halogens or functional groups:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Biological Relevance Source
This compound (Target) 4-Fluorophenyl Not Provided ~500–520 (estimated) Fluorine enhances electronegativity and binding affinity N/A
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide 4-Chlorophenyl C22H31ClN4O2 419.0 Chlorine increases steric bulk; may alter receptor selectivity
Ziprasidone Related Compound B Benzo[d]isothiazol-3-yl C42H40Cl2N8O3S2 839.85 Antipsychotic activity; demonstrates piperazine’s versatility in drug design

Key Observations :

  • Fluorine’s electronegativity may enhance hydrogen bonding compared to chlorine .
  • Piperazine derivatives with aryl groups are prevalent in CNS-targeting agents, as seen in ziprasidone .

Key Observations :

  • The target compound’s synthesis may require optimization to improve yields beyond 20–30%, common in complex oxalamides .
  • Purification via HPLC or flash chromatography is critical for achieving high purity .

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